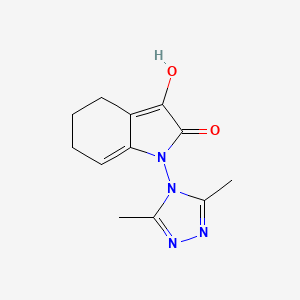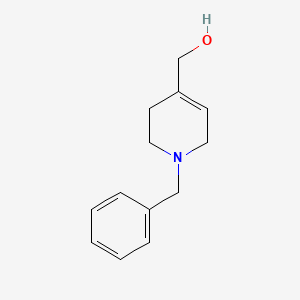
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
Descripción general
Descripción
The compound "(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol" is a chemical of interest in various research studies. It is related to the family of tetrahydropyridines, which are heterocyclic compounds containing a pyridine ring with four hydrogen atoms added. This structure is significant in medicinal chemistry due to its presence in various bioactive molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a compound with a piperidine structure, which is similar to tetrahydropyridine, was synthesized by condensation of [piperidin-4-yl]-diphenyl-methanol with 2-nitro benzene sulfonylchloride in methylene dichloride, using triethylamine as the base . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray crystallography. For example, the crystal structure of a piperidine derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This information is valuable for understanding the three-dimensional conformation of similar tetrahydropyridine derivatives.
Chemical Reactions Analysis
Chemical reactions involving tetrahydropyridine derivatives have been studied, such as the photolysis of 3-(triarylmethyl)pyridines, which results in α,α-elimination and the formation of carbene intermediates . Additionally, the hydrogenation of a related compound was investigated, showing the influence of solvents and reaction conditions on the reaction kinetics and the importance of the solvent's hydrogen-bond acceptor ability .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure and the reaction conditions. For instance, the solvent used in the hydrogenation reaction affects the kinetics and the activation energy of the process . The crystalline properties of a related compound were determined, including cell parameters and space group, which are essential for understanding the material's properties .
Mecanismo De Acción
Target of Action
The primary target of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
The compound interacts with its target, the dopamine D₂ receptor, by establishing a main contact between its protonatable nitrogen atom and Asp (3.32) of the receptor . This interaction can influence the receptor’s activity and induce changes in the cell’s function.
Biochemical Pathways
The compound affects the dopamine metabolic pathway. It has been shown to inhibit dopamine storage, leading to a decrease in intraneuronal dopamine and enhanced dopamine catabolism through a monoamine oxidase-dependent oxidative pathway . This results in free radical production and potential cell death .
Pharmacokinetics
It is known that the compound has an affinity to the human dopamine d₂ receptor , suggesting it can cross the blood-brain barrier and interact with central nervous system targets.
Result of Action
The compound’s action on the dopamine D₂ receptor and its influence on dopamine metabolism can lead to significant changes in cellular function. For instance, it has been shown to induce cell death via apoptosis and alter the levels of pro-apoptotic and anti-apoptotic proteins .
Action Environment
Environmental factors and endogenously produced toxins, such as this compound, are considered to be involved in the pathogenesis of Parkinson’s disease (PD) . The compound’s action, efficacy, and stability can be influenced by various factors, including its concentration in the body, the presence of other endogenous or exogenous compounds, and individual genetic factors.
Safety and Hazards
Propiedades
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-6,15H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEISZMWJPDOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460480 | |
| Record name | (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158984-76-0 | |
| Record name | (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)

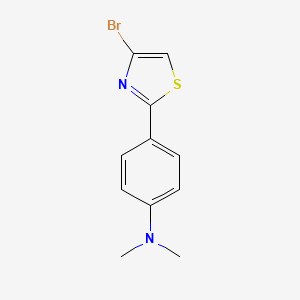
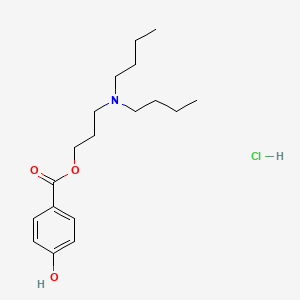

![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)
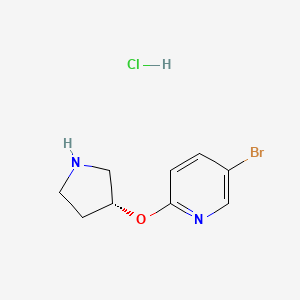
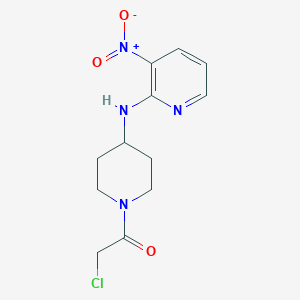

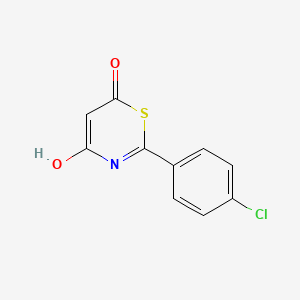
![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)
![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)

